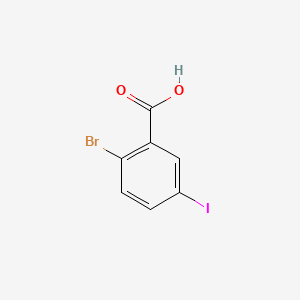

2-Bromo-5-iodobenzoic acid

描述

Significance of Halogenated Benzoic Acids in Contemporary Chemical Research

Halogenated organic molecules are integral to various fields of chemical science. scbt.com The carbon-halogen bond provides a reactive handle for a multitude of chemical transformations, including powerful cross-coupling reactions. scbt.comrsc.org In medicinal chemistry, the incorporation of halogens can enhance the pharmacological properties of drug candidates. rsc.org For instance, halogenated benzoic acids are precursors to a range of therapeutic agents, including anti-inflammatory and anti-cancer drugs. chemimpex.comnetascientific.com They are also employed in materials science to develop polymers and organic semiconductors with tailored electronic properties. chemimpex.comnetascientific.com The specific type and position of the halogen atom can fine-tune the physical and chemical characteristics of the resulting materials. mdpi.com

Overview of 2-Bromo-5-iodobenzoic Acid as a Polyfunctionalized Aromatic Precursor

This compound is a prime example of a polyfunctionalized aromatic precursor. google.com The term "polyfunctionalized" refers to the presence of multiple reactive sites within the same molecule. In this case, the carboxylic acid group, the bromine atom, and the iodine atom each offer distinct opportunities for chemical modification. The differing reactivity of the C-Br and C-I bonds allows for selective reactions, a highly desirable feature in multi-step organic synthesis. google.com This selectivity enables chemists to introduce different molecular fragments at specific positions on the benzene (B151609) ring, leading to the construction of highly complex and precisely defined molecular structures. google.com

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 25252-00-0 | matrixscientific.com |

| Molecular Formula | C7H4BrIO2 | matrixscientific.com |

| Molecular Weight | 326.91 g/mol | netascientific.com |

| Melting Point | 174-176 °C | matrixscientific.com |

| Appearance | White to beige powder or crystals | ottokemi.com |

| Purity | ≥ 99% (HPLC) | netascientific.com |

Historical Context of its Synthetic Utility and Research Trajectories

The synthetic routes to halogenated benzoic acids have evolved with the advancement of organic chemistry. Early methods often relied on electrophilic aromatic substitution reactions. smolecule.com The development of diazotization and iodination techniques provided more controlled and efficient ways to introduce iodine into aromatic systems. smolecule.com While the precise first synthesis of this compound is not extensively documented in early literature, its utility has become increasingly recognized in recent decades. Modern synthetic methods, such as those involving diazonium salt intermediates, have made this compound more accessible for research. google.com

A notable application highlighting its importance is in the synthesis of antiviral medications. google.com For example, it has been utilized as a key starting material in the synthesis of drugs targeting the hepatitis C virus. google.com Research continues to explore new applications for this versatile molecule, particularly in the fields of organometallic chemistry and the development of novel functional materials. google.comchemimpex.com The ability to selectively functionalize the different positions of the benzene ring makes this compound a continuing subject of interest for the development of new synthetic methodologies and the creation of novel molecular entities. google.com

Detailed Research Findings

The utility of this compound stems from the differential reactivity of its functional groups. The iodine atom is generally more reactive than the bromine atom in many cross-coupling reactions, such as the Suzuki and Sonogashira couplings. This allows for a stepwise functionalization, where a group can be introduced at the 5-position (where the iodine is) while leaving the bromine at the 2-position intact for a subsequent transformation. The carboxylic acid group can be converted to a variety of other functional groups, including esters, amides, and alcohols, further expanding its synthetic potential. wikipedia.org

A patent for the preparation of this compound describes a method starting from 5-amino-2-bromobenzoic acid. google.com This process involves a diazo reaction followed by an iodide reaction, demonstrating a common strategy for introducing iodine onto an aromatic ring. google.com Another synthetic approach involves the bromination of o-iodobenzoic acid. google.com

Research in medicinal chemistry has demonstrated the use of this compound as a key intermediate. chemimpex.comnetascientific.com Its structural features are incorporated into molecules designed to interact with specific biological targets, such as enzymes and receptors. chemimpex.comnetascientific.com In materials science, the incorporation of this building block can lead to polymers with enhanced thermal stability and chemical resistance. chemimpex.com

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKKBDSNZFSSOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370806 | |

| Record name | 2-Bromo-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25252-00-0 | |

| Record name | 2-Bromo-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-iodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation of 2 Bromo 5 Iodobenzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring in 2-bromo-5-iodobenzoic acid towards substitution is dictated by the electronic effects of its substituents. The carboxylic acid group is an electron-withdrawing group and a meta-director. Conversely, the bromine and iodine atoms are deactivating yet ortho- and para-directing. This complex interplay of directing effects influences the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution: Further substitution on the benzene (B151609) ring is challenging due to the deactivating nature of all three substituents. For instance, the synthesis of this compound can involve the bromination of 2-iodobenzoic acid using N-bromosuccinimide in sulfuric acid. cardiff.ac.uk This indicates that forcing conditions are necessary for electrophilic substitution. The synthesis of its isomer, 5-bromo-2-iodobenzoic acid, can be achieved from 2-amino-5-bromobenzoic acid through diazotization followed by treatment with potassium iodide, a process that replaces the amino group with iodine. smolecule.com

Nucleophilic Aromatic Substitution: The halogen atoms, particularly the iodine, can be displaced by strong nucleophiles. smolecule.com The electron-withdrawing nature of the carboxylic acid group and the other halogen enhances the electrophilicity of the carbon atoms attached to the halogens, making them susceptible to nucleophilic attack. Reactions with nucleophiles like azides have been studied, showing that substitution occurs at the carbon bearing the iodine atom. cardiff.ac.uk The rate of this substitution is significantly increased by the presence of strongly electron-withdrawing groups on the ring. cardiff.ac.uk

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.chchemie-brunschwig.ch The presence of two different halogens with distinct reactivities allows for sequential and site-selective functionalization.

The Suzuki-Miyaura coupling, which forms C-C bonds by reacting an organohalide with a boronic acid in the presence of a palladium catalyst and a base, is widely used with substrates like this compound. chemie-brunschwig.chjyu.fi The differential reactivity of the C-I and C-Br bonds allows for selective couplings. The C-I bond is more reactive and can be coupled first under milder conditions, leaving the C-Br bond available for a subsequent, different coupling reaction. This sequential approach is valuable for the synthesis of complex biaryl and poly-aryl compounds.

For example, the related methyl 5-bromo-2-iodobenzoate has been used in two-fold Suzuki reactions to synthesize para-terphenyls with high yields (78–91%). The initial coupling occurs at the more reactive iodine position, followed by a second coupling at the bromine position under optimized conditions.

Table 1: Examples of Suzuki-Miyaura Coupling Conditions This table is illustrative and based on typical conditions for similar substrates.

| Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Methyl 5-bromo-2-iodobenzoate | Arylboronic acid | Pd/C (5 mol%) | K₂CO₃ | DMF/H₂O | 150 | para-Terphenyl derivative | 78-91 | |

| 4-Iodobenzoic acid | Phenylboronic acid | Pd(DMAP)₄(OH)₂ | Na₂CO₃ | Water | 100 | Biphenyl-4-carboxylic acid | High | ucd.ie |

| 4-Bromobenzoic acid | Phenylboronic acid | Pd(DMAP)₄(OH)₂ | Na₂CO₃ | Water | 100 | Biphenyl-4-carboxylic acid | High | ucd.ie |

The Heck reaction couples the aryl halide with an alkene, while the Sonogashira reaction couples it with a terminal alkyne, both typically catalyzed by palladium complexes. chemie-brunschwig.chevitachem.comsci-hub.se this compound and its derivatives are effective substrates in these reactions, again leveraging the selective reactivity of the C-I bond. evitachem.comsmolecule.com

Heck Reaction: The isomer 3-bromo-5-iodobenzoic acid has been used as a starting material in a regioselective Heck cross-coupling reaction for the synthesis of a thromboxane (B8750289) receptor antagonist. evitachem.comcymitquimica.com

Sonogashira Reaction: This reaction is used to create aryl-alkyne structures. For instance, 3-bromo-5-iodobenzoic acid reacts with terminal alkynes to produce derivatives like 3-bromo-5-(triisopropylsilylethynyl)benzoic acid. evitachem.comcymitquimica.com Similarly, benzyl (B1604629) (5-bromo-2-iodophenyl)carbamate, derived from 2-iodobenzoic acid, undergoes chemoselective Sonogashira coupling at the C-I bond. researchgate.net

Table 2: Examples of Heck and Sonogashira Reactions This table is illustrative and based on findings for this compound isomers and derivatives.

| Reaction Type | Substrate | Reagent | Catalyst System | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Heck | 3-Bromo-5-iodobenzoic acid | Alkene | Palladium catalyst | Base | Substituted phenylpropionic acid | evitachem.comcymitquimica.com |

| Sonogashira | 3-Bromo-5-iodobenzoic acid | Triisopropylsilylacetylene | Palladium catalyst, Cu(I) co-catalyst | Base | 3-Bromo-5-(triisopropylsilylethynyl)benzoic acid | evitachem.comcymitquimica.com |

| Sonogashira | Benzyl (5-bromo-2-iodophenyl)carbamate | Arylacetylene | Palladium catalyst, Cu(I) co-catalyst | Base, TBAF | 6-Bromo-2-arylindole | researchgate.net |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide and an amine. This reaction is crucial for synthesizing anilines and their derivatives, which are common motifs in pharmaceuticals. researchgate.net While specific examples for this compound are not prevalent in the search results, related polyhalogenated aromatic compounds are known to participate in Buchwald-Hartwig couplings. smolecule.com The principles of selective reactivity would apply, allowing for sequential C-N bond formation, likely at the C-I position first.

Beyond the named coupling reactions, this compound and its isomers are involved in various other palladium-catalyzed transformations. These include annulation reactions where the aryl halide is used to construct heterocyclic or carbocyclic ring systems. acs.org For example, 2-iodobenzoic acids can react with alkyl amides in a palladium-catalyzed process involving sequential C-H activation to form fused lactones. acs.orgmdpi.com These advanced transformations highlight the utility of dihalogenated benzoic acids as versatile building blocks in complex molecule synthesis. acs.org Palladium catalysis also enables C-P bond formation through cross-coupling with secondary phosphines. acs.org

The synthetic utility of this compound is significantly enhanced by the different reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. nih.gov The general reactivity order for aryl halides in the key oxidative addition step to a Pd(0) catalyst is C-I > C-Br > C-Cl. nih.gov

The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making it significantly more reactive towards oxidative addition. nih.gov This difference allows for chemoselective cross-coupling reactions at the iodine-substituted position (C5) while leaving the bromine-substituted position (C2) intact. researchgate.net This initial coupling can be performed under relatively mild conditions. The less reactive C-Br bond can then be subjected to a second, distinct coupling reaction under more forcing conditions, such as higher temperatures or by using more active catalyst systems. nih.gov This stepwise functionalization provides a powerful strategy for the controlled and divergent synthesis of polysubstituted aromatic compounds from a single starting material.

Palladium-Catalyzed Transformations

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of this compound is a primary site for a variety of classical and modern organic transformations. These reactions are fundamental to incorporating the substituted benzoyl framework into larger molecules such as esters and amides, or for further functional group manipulation.

Esterification and Amidation Reactions

The conversion of the carboxylic acid group into esters and amides is a common strategy to create derivatives with altered physical properties and biological activities.

Esterification: The synthesis of esters from this compound can be achieved through standard methods. For the related isomer, 5-bromo-2-iodobenzoic acid, esterification has been reported using methyl iodide in the presence of a base like potassium carbonate, or via a two-step process involving activation to the acyl chloride with thionyl chloride, followed by reaction with an alcohol such as methanol. These methods are generally applicable to this compound.

Amidation: Amide bond formation is crucial for the synthesis of many biologically active molecules. This compound can be converted to its corresponding amide by reaction with an amine using standard peptide coupling agents. vulcanchem.com For instance, the synthesis of 2-bromo-5-iodo-N-(2,2,2-trifluoroethyl)benzamide is accomplished by reacting the parent acid with 2,2,2-trifluoroethylamine (B1214592) in the presence of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride). vulcanchem.com

Table 1: Examples of Esterification and Amidation Reactions

| Reaction Type | Reactant(s) | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Esterification | 5-Bromo-2-iodobenzoic acid, Methanol | Thionyl chloride (SOCl₂) | Methyl 5-bromo-2-iodobenzoate | |

| Amidation | This compound, 2,2,2-Trifluoroethylamine | Coupling agents (e.g., HATU, EDCI) | 2-Bromo-5-iodo-N-(2,2,2-trifluoroethyl)benzamide | vulcanchem.com |

Reduction to Benzyl Alcohol Derivatives

The carboxylic acid group can be reduced to a primary alcohol, yielding (2-bromo-5-iodophenyl)methanol. This transformation is typically accomplished using powerful reducing agents. A patent describes the synthesis of 2-bromo-5-iodobenzyl alcohol from the corresponding benzoic acid derivative via reduction. google.com While highly effective, reagents like lithium aluminum hydride (LiAlH₄) are often used for this purpose. However, their use on an industrial scale can be problematic due to the generation of large volumes of hydrogen gas and the inherent dangers associated with the reagent. google.com An alternative pathway involves first converting the carboxylic acid to an acyl chloride, which can then be reduced to the benzyl alcohol. google.com

Formation of Acyl Halides

Conversion of this compound to its acyl halide, typically the acyl chloride, is a key step for activating the carboxyl group towards nucleophilic acyl substitution. This is readily achieved by treating the acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. google.com For example, a patent describes the reaction of 5-iodo-2-bromobenzoic acid with thionyl chloride in toluene (B28343) at 50°C to produce the corresponding acyl chloride in high yield. google.com This intermediate is highly reactive and is generally used immediately in subsequent reactions, such as esterification or Friedel-Crafts acylation.

Redox Chemistry of Halogen Substituents

The iodine atom on the aromatic ring is not merely a passive substituent; it can actively participate in redox chemistry, most notably through the formation of hypervalent iodine species.

Formation of Hypervalent Iodine Species from Related Iodobenzoic Acids

Hypervalent iodine compounds, where the iodine atom exceeds the standard octet of electrons, are valuable reagents in organic synthesis, acting as mild and selective oxidants. researchgate.netrsc.org Ortho-iodobenzoic acids are common precursors to cyclic hypervalent iodine reagents. mdpi.com The iodine atom can be oxidized from the +1 state to higher oxidation states, such as +3 (iodinane) or +5 (iodane).

A prominent example is the oxidation of 2-iodobenzoic acid (IA) to 2-iodoxybenzoic acid (IBX), a pentavalent iodine(V) species, using oxidizing agents like Oxone® or potassium bromate (B103136) (KBrO₃). researchgate.net IBX is a versatile oxidizing agent for a wide range of transformations, including the oxidation of alcohols to carbonyl compounds. researchgate.netrsc.org

Similarly, trivalent iodine(III) species, such as 2-iodosobenzoic acid (IBA), can be prepared under milder conditions. rsc.orgmdpi.com Research has demonstrated the synthesis of a substituted IBA, specifically 5-bromo-1-hydroxy-1λ³-benzo[d] vulcanchem.comchemimpex.comiodaoxol-3(1H)-one, directly from 5-bromo-2-iodobenzoic acid. mdpi.com This trivalent iodine compound, abbreviated as ABBX, is effective in oxidizing benzylic and secondary alcohols to their corresponding aldehydes and ketones in good yields. The adjacent carboxyl group plays a crucial role by acting as an internal ligand, stabilizing the hypervalent iodine center. mdpi.com

Table 2: Formation of Hypervalent Iodine Species from Iodobenzoic Acids

| Precursor | Oxidizing Agent | Product | Iodine Oxidation State | Reference |

|---|---|---|---|---|

| o-Iodobenzoic acid | Oxone® or KBrO₃ | 2-Iodoxybenzoic acid (IBX) | +5 | researchgate.net |

| 2-Iodobenzoic acid | Oxone® (aq.) | 2-Iodosobenzoic acid (IBA) | +3 | mdpi.com |

| 5-Bromo-2-iodobenzoic acid | (Not specified, but leads to trivalent species) | 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one (ABBX) | +3 |

Strategies for Reactivity Control in Complex Derivatizations

The presence of three distinct functional groups in this compound necessitates careful strategic planning for selective chemical modifications. The key to its use as a versatile intermediate lies in exploiting the differential reactivity of the C-I, C-Br, and carboxylic acid functionalities. chemimpex.com

A primary strategy involves leveraging the different reactivities of the carbon-halogen bonds in metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond towards oxidative addition to a low-valent metal catalyst (e.g., palladium or copper). This allows for selective functionalization at the C-5 position (the site of the iodine atom) while leaving the C-Br bond at the C-2 position intact for subsequent transformations. This differential reactivity makes the molecule an excellent bifunctional partner in sequential coupling reactions for building complex molecular scaffolds.

Another common strategy involves the protection or modification of the carboxylic acid group. By converting it to an ester (e.g., a methyl or tert-butyl ester), its acidic proton is removed, and its nucleophilicity is masked. smolecule.com This prevents it from interfering with subsequent reactions, such as those involving organometallic reagents or basic conditions, which would otherwise be incompatible with a free carboxylic acid. The ester can then be hydrolyzed back to the carboxylic acid at a later stage in the synthesis.

By combining these strategies—selective C-I bond activation and carboxylic acid protection—chemists can precisely control the sequence of reactions and synthesize a wide array of complex, highly functionalized derivatives from this compound.

Advanced Characterization and Structural Elucidation of 2 Bromo 5 Iodobenzoic Acid

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental in confirming the molecular structure of 2-bromo-5-iodobenzoic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide diagnostic signals that confirm the substitution pattern of the benzene (B151609) ring.

In a study detailing the synthesis of novel hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid, the chemical structure of the parent compound and its derivatives was established using ¹H NMR and ¹³C NMR spectroscopy. researchgate.net Although specific chemical shift values for this compound are not detailed in the provided search results, the general expectation for the ¹H NMR spectrum would be three aromatic signals. Each signal would correspond to the protons at positions 3, 4, and 6 of the benzoic acid ring. The multiplicity and coupling constants of these signals would be consistent with the relative positions of the bromine and iodine atoms.

Similarly, the ¹³C NMR spectrum would exhibit seven distinct signals: one for the carboxylic acid carbon and six for the aromatic carbons. The chemical shifts of the carbons directly bonded to the bromine and iodine atoms would be significantly influenced by the electronegativity and anisotropic effects of these halogens.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | 7.5 - 8.2 | Doublet | H-6 |

| 7.8 - 8.5 | Doublet of doublets | H-4 | |

| 8.0 - 8.7 | Doublet | H-3 | |

| ¹³C | 165 - 175 | Singlet | C=O |

| 130 - 145 | Singlet | C-I | |

| 115 - 130 | Singlet | C-Br | |

| 125 - 140 | Singlet | C-COOH | |

| 130 - 145 | Singlet | C-H | |

| 135 - 150 | Singlet | C-H | |

| 120 - 135 | Singlet | C-H |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. iucr.org For this compound, these methods are used to confirm the presence of the carboxylic acid group and the halogen substituents. chemimpex.com

The IR spectrum of this compound is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A sharp, strong absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. Additional characteristic peaks in the fingerprint region (below 1500 cm⁻¹) would arise from C-C stretching in the aromatic ring, as well as C-Br and C-I stretching vibrations.

Raman spectroscopy provides complementary information. While specific data for this compound is not detailed, studies on similar compounds like 3-bromo-5-iodobenzoic acid show the utility of Raman and IR spectroscopy in identifying characteristic vibrational modes. researchgate.netresearchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for this compound (Note: Based on typical values for substituted benzoic acids.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (carbonyl) |

| ~1600 | Medium | C=C stretch (aromatic ring) |

| ~1300 | Medium | C-O stretch |

| 900-950 | Medium, Broad | O-H bend (out-of-plane) |

| 500-700 | Weak-Medium | C-Br stretch |

| 400-600 | Weak-Medium | C-I stretch |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. This allows for the determination of the molecular weight and can give clues about the molecular structure. A patent for a preparation method of this compound mentions the use of mass spectrometry for product confirmation. google.com The calculated mass for the deprotonated molecule [M-H]⁻ is 325.9, which was confirmed by the experimental finding. google.com The presence of bromine and iodine atoms would result in a characteristic isotopic pattern in the mass spectrum, as both elements have multiple stable isotopes (⁷⁹Br, ⁸¹Br, and ¹²⁷I).

Infrared (IR) and Raman Spectroscopy

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the crystalline state. While a specific single-crystal structure of this compound was not found in the search results, related studies on compounds like 3-bromo-5-iodobenzoic acid demonstrate the power of this technique. For instance, the crystal structure of a uranyl coordination polymer with 3-bromo-5-iodobenzoic acid was determined, revealing details about its coordination and halogen-bonding interactions. researchgate.net Similarly, studies on other halogenated benzoic acids have utilized single-crystal X-ray diffraction to elucidate their solid-state structures. nih.gov It is expected that in the solid state, this compound molecules would form hydrogen-bonded dimers via their carboxylic acid groups, a common structural motif for carboxylic acids.

Powder X-ray diffraction (PXRD) is a valuable tool for identifying crystalline phases and can be used for structural analysis, especially when single crystals are not available. google.com Research on various substituted benzoic acid derivatives has employed PXRD to determine their crystal structures. researchgate.net For this compound, PXRD could be used to identify different polymorphic forms, which may exhibit distinct physical properties. The technique is also used to confirm the bulk purity of a synthesized sample by comparing the experimental diffraction pattern to a calculated pattern from single-crystal data or a reference standard.

Analysis of Intermolecular Interactions: Hydrogen and Halogen Bonding

The molecular structure of this compound is primed for significant intermolecular associations. The primary and most predictable interaction is the hydrogen bonding between the carboxylic acid moieties. Typically, benzoic acid derivatives form robust centrosymmetric dimers in the solid state through pairs of O-H···O hydrogen bonds. This well-established synthon is a dominant feature in the crystal engineering of carboxylic acids.

Beyond the classic hydrogen bonding, the halogen atoms—bromine and iodine—introduce the potential for halogen bonding. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. In the case of this compound, both the bromine and iodine atoms can act as halogen bond donors. The strength of the halogen bond is influenced by the polarizability of the halogen atom, with iodine generally forming stronger halogen bonds than bromine.

In coordination complexes and co-crystal structures involving similar halobenzoic acids, such as 3-bromo-5-iodobenzoic acid, both bromine and iodine have been observed to participate in halogen bonding. nih.goviucr.org For instance, in a uranyl coordination polymer, both the bromine and iodine atoms of 3-bromo-5-iodobenzoic acid engage in bifurcated halogen-bonding interactions with the oxo groups of the uranyl cation. nih.goviucr.orgresearchgate.net This demonstrates the capacity of both halogens within the same molecule to act as effective halogen bond donors. The iodine atom at the 5-position is generally expected to be a better halogen bond donor than the bromine atom at the 3-position due to its higher polarizability. iucr.org These interactions can occur with various halogen bond acceptors, including oxygen or nitrogen atoms from adjacent molecules. nih.gov

The interplay between hydrogen and halogen bonding is a key factor in the supramolecular chemistry of this compound. While the strong hydrogen bonds dictate the formation of primary structural motifs like dimers, the weaker and more directional halogen bonds play a crucial role in organizing these motifs into higher-order structures. nih.gov

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) | Strength |

| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | 2.6 - 2.8 | Strong |

| Halogen Bond | C-I | O, N, Br, I | 2.8 - 3.5 | Moderate |

| Halogen Bond | C-Br | O, N, Br, I | 3.0 - 3.7 | Weak-Moderate |

Note: The data in this table is illustrative and based on typical values observed for similar functional groups in related crystal structures.

Crystal Packing and Supramolecular Assembly

The crystal packing of this compound is a direct consequence of the intermolecular forces at play. The formation of hydrogen-bonded dimers of the carboxylic acid groups is the foundational step in the supramolecular assembly. These dimers then serve as building blocks that are further organized by halogen bonds.

In related systems of halogenated benzoic acids, these secondary interactions guide the assembly of the dimers into extended one-dimensional (1D) chains, two-dimensional (2D) sheets, or even complex three-dimensional (3D) networks. nih.govnih.gov For example, a study on a uranyl coordination polymer with 3-bromo-5-iodobenzoic acid showed that the ligands initially form one-dimensional chains which are then linked into a 3D supramolecular network through bifurcated halogen-bonding interactions. nih.goviucr.orgresearchgate.net

The resulting supramolecular architecture has a significant impact on the material's physical properties, such as its melting point, solubility, and crystal morphology. The ability to form both robust hydrogen bonds and directional halogen bonds makes this compound a valuable component for crystal engineering and the design of functional supramolecular materials. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Iodobenzoic Acid

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed analysis of the electronic structure and its influence on molecular behavior. For 2-bromo-5-iodobenzoic acid, DFT studies are crucial for elucidating its geometry, orbital energies, and charge distribution, which collectively dictate its reactivity.

Molecular Geometry Optimization and Conformational Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound. The process of geometry optimization finds the lowest energy structure, providing key data on bond lengths, bond angles, and dihedral angles.

For substituted benzoic acids, a primary conformational feature is the orientation of the carboxylic acid group relative to the benzene (B151609) ring. The planarity of this group is often distorted due to steric hindrance from ortho-substituents. In the case of 2-bromobenzoic acid, a related compound, the crystal structure shows that the carboxyl group is inclined to the benzene ring by 18.7(2)°. researchgate.net A similar deviation from planarity is expected for this compound due to the presence of the bulky bromine atom at the ortho position.

Theoretical calculations on related halogenated benzoic acids confirm that the molecule generally adopts a nearly planar conformation, with minor torsional deviations around the substituent bonds to optimize electronic conjugation. Studies on the tautomeric forms of similar molecules, such as 2-amino-5-bromobenzoic acid, also rely on DFT to determine the most stable geometric isomers. dergipark.org.tr While specific optimized parameters for this compound are not extensively published, data from analogous structures provide a reliable model for its geometry.

Table 1: Representative Geometric Parameters for Substituted Benzoic Acids from Computational and Experimental Studies Note: This table includes data for related compounds to infer the structure of this compound.

| Compound | Parameter | Value | Method | Source |

|---|---|---|---|---|

| 2-Bromobenzoic Acid | Dihedral Angle (Benzene Ring to Carboxyl Group) | 18.7(2)° | X-ray Diffraction | researchgate.net |

| 2-Bromobenzoic Acid | Intramolecular Contact (Br···O) | 3.009(3) Å | X-ray Diffraction | researchgate.net |

| 3-Bromo-4-cyano-5-iodobenzoic acid | General Conformation | Planar with minor torsional deviations | Molecular Dynamics |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. sphinxsai.comresearchgate.net

For halogenated benzoic acids, DFT calculations generally show that the HOMO is localized over the aromatic ring and the halogen substituents, which act as electron-donating regions. Conversely, the LUMO is often concentrated on the electron-withdrawing carboxylic acid group. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. sphinxsai.com

In this compound, the presence of two different halogen atoms influences the electronic properties. Iodine, being less electronegative and more polarizable than bromine, is expected to contribute significantly to the HOMO. The HOMO-LUMO energy gaps calculated for various substituted benzoic acid derivatives typically fall within a range that reflects their reactivity in different chemical transformations. preprints.orgresearchgate.net

Table 2: Representative Frontier Orbital Energies for Substituted Benzoic Acid Derivatives Note: Values are for related compounds and illustrate typical ranges.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method | Source |

|---|---|---|---|---|---|

| 4-Bromo-2-nitrobenzoic acid | - | - | 2.72 | DFT | researchgate.net |

| Iodinated Salicylhydrazone Derivatives | - | - | 7.24 - 8.09 | DFT (ωB97X-D/def2-tzvpp) | preprints.org |

| 2-amino-7-bromo-5-oxo- Current time information in Pasuruan, ID.benzopyrano [2,3-b]pyridine-3 carbonitrile | - | - | 4.29 | DFT/B3LYP/cc-pVTZ | sphinxsai.com |

Electrostatic Potential Surface Calculations

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For substituted benzoic acids, MEP calculations consistently show a region of high negative potential around the oxygen atoms of the carboxyl group, identifying them as primary sites for hydrogen bonding and electrophilic attack. researchgate.net In this compound, the halogen atoms also play a crucial role. The area around the iodine atom can exhibit a region of positive potential known as a "sigma-hole," which allows it to act as a halogen bond donor. This interaction is significant in crystal engineering and molecular recognition. The bromine atom can also participate in such interactions, influencing the molecule's supramolecular assembly.

Bond Dissociation Energy Calculations

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Theoretical calculations of BDEs are instrumental in predicting the selectivity of chemical reactions. In molecules with multiple reactive sites, the bond with the lowest BDE is typically the most likely to break.

For this compound, the key comparison is between the C-Br and C-I bonds. The C-I bond is known to be significantly weaker than the C-Br bond. acs.org DFT calculations can quantify this difference precisely. For instance, the BDE for the C-I bond in iodobenzene (B50100) is approximately 2.84 eV, whereas the BDE for the C-Br bond in bromobenzene (B47551) is about 3.49 eV. acs.org This substantial energy difference predicts that reactions involving halogen cleavage, such as cross-coupling reactions, will occur selectively at the C-I bond. This is because the iodine atom is a better leaving group due to the lower energy required to cleave its bond to the aromatic ring.

Table 3: Comparison of Carbon-Halogen Bond Dissociation Energies (BDEs)

| Bond | Parent Molecule | Bond Dissociation Energy (eV) | Source |

|---|---|---|---|

| C-I | Iodobenzene | 2.84 | acs.org |

| C-Br | Bromobenzene | 3.49 | acs.org |

Molecular Modeling and Dynamics Simulations

While static DFT calculations provide information on stable structures, molecular modeling and dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations can model conformational changes, solvent effects, and intermolecular interactions in a more realistic environment.

For a related compound, 3-bromo-4-cyano-5-iodobenzoic acid, MD simulations have suggested that the molecule maintains a largely planar conformation in solution, which is important for its electronic properties. Similarly, MD simulations of iodinated salicylhydrazone derivatives have been used to elucidate enzyme-ligand interactions, highlighting the importance of dynamic behavior in biological systems. preprints.org For this compound, MD simulations could be used to study its aggregation behavior, its interactions with solvents, or its binding mode within a biological target or on a catalyst surface, providing a bridge between theoretical properties and practical applications.

Prediction of Reactivity and Selectivity in Organic Transformations

The theoretical data obtained from computational studies directly translates into predictions of chemical reactivity and selectivity. For this compound, the computational findings strongly predict its behavior in important organic reactions.

The most significant prediction arises from the Bond Dissociation Energy (BDE) calculations. The substantially lower BDE of the C-I bond compared to the C-Br bond indicates that iodine will be the preferred leaving group in reactions like Suzuki, Heck, or Ullmann cross-couplings. acs.org This selectivity is highly valuable in organic synthesis, as it allows for sequential functionalization of the molecule. One can first perform a coupling reaction at the more reactive C-I bond, and then, under different conditions, react the C-Br bond. The iodine's superior leaving group ability is a well-utilized principle in the synthesis of complex molecules using halogenated intermediates. chemimpex.com

Furthermore, the Frontier Molecular Orbital and Electrostatic Potential analyses help to rationalize its role in other transformations. The electron-rich nature of the aromatic ring (HOMO) and the electrophilic character of the carboxylic acid group (LUMO and MEP) define its broader reactivity profile as a building block in the synthesis of pharmaceuticals and other advanced materials. researchgate.net The ability of the iodine and bromine atoms to form halogen bonds, as suggested by MEP calculations, can also direct the formation of specific crystal structures or influence interactions with catalysts.

Mechanistic Insights from Computational Approaches

Computational chemistry and theoretical investigations provide powerful tools for elucidating the complex reaction mechanisms involving this compound and its derivatives. These approaches offer molecular-level insights into transition states, reaction pathways, and the electronic effects of the halogen and carboxylate substituents that govern the compound's reactivity.

Mechanisms of Hypervalent Iodine Reagent Reactions

Computational studies have been instrumental in understanding the reactions of hypervalent iodine compounds derived from 2-iodobenzoic acid analogues. For instance, in the reaction of 1-arylbenziodoxolones (synthesized from precursors like 5-bromo-2-iodobenzoic acid) with the azide (B81097) anion, theoretical calculations have verified experimental observations and explored possible reaction paths. cardiff.ac.uk

Density Functional Theory (DFT) calculations have revealed the geometries of the transition states for different potential reaction pathways. These studies show how substituents on the aromatic rings influence the reaction's course. Two primary competing transition states have been identified and characterized computationally. cardiff.ac.uk

Table 1: Computed Transition State Geometries in the Reaction of a 5-Bromo-1-arylbenziodoxolone Derivative with Azide Anion

| Transition State | Description of Bond Formation |

|---|---|

| TS1 | Characterized by the significant formation of a bond between the azide anion and the iodine atom, as well as a carbon atom of the benziodoxolone ring system. cardiff.ac.uk |

| TS2 | Involves the formation of a bond primarily between the azide anion and a carbon atom on the appended aryl ring. cardiff.ac.uk |

These computational findings highlight the nuanced reactivity of such systems and demonstrate the utility of theoretical models in predicting reaction outcomes. cardiff.ac.uk

Palladium-Catalyzed Cross-Coupling and C-H Functionalization

This compound is a common substrate in palladium-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings, as well as C-H functionalization reactions. chemimpex.comresearchgate.net Computational approaches, particularly DFT, have been crucial in unraveling the mechanisms of these transformations.

In a study on the palladium-catalyzed γ-C(sp³)–H arylation of alkylamines, DFT calculations were used to compare the reactivity of o-carboxylate-substituted aryl halides (represented by 2-iodobenzoic acid) with pristine aryl halides. researchgate.net The results provided a detailed, improved mechanism that underscores the critical role of the ortho-carboxylate group. researchgate.net

| 1,2-Arylpalladium Migration | This process occurs via a stepwise mechanism where reductive elimination precedes decarboxylation. researchgate.net | This insight corrects previous assumptions of a concerted mechanism. researchgate.net |

These theoretical insights explain why using an o-carboxylate-substituted aryl halide like 2-iodobenzoic acid makes the arylation reaction kinetically favorable, whereas it is difficult with simple aryl halides like iodobenzene. researchgate.net The strategic placement of the carboxyl group is therefore essential for guiding the reaction through a lower-energy pathway. researchgate.net

Radical Reaction Pathways

Computational methods have also been applied to investigate radical-mediated reactions. In a proposed mechanism for the copper-catalyzed reaction of allenes with Togni Reagent II, one pathway involves the formation of an allylic radical intermediate. nih.gov Subsequent steps, including oxidation and cyclization, lead to the final product and regenerate 2-iodobenzoic acid. nih.gov An alternative pathway suggests the coordination of the allene (B1206475) to a copper complex, followed by attack of a CF₃ radical and reductive elimination. nih.gov These computationally explored pathways provide a framework for understanding the complex steps involved in such radical processes.

Applications in Advanced Organic Synthesis Using 2 Bromo 5 Iodobenzoic Acid

Synthesis of Complex Organic Molecules

2-Bromo-5-iodobenzoic acid serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. chemimpex.comnetascientific.com Its trifunctional nature is particularly advantageous, enabling chemists to build sophisticated molecular architectures through stepwise functionalization. The compound is frequently utilized in the development of novel pharmaceuticals, including potential anti-inflammatory and anti-cancer agents, as well as agrochemicals. chemimpex.comnetascientific.com

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is central to its utility. The C-I bond is typically more reactive towards palladium-catalyzed cross-coupling reactions than the C-Br bond. This allows for selective reaction at the iodine-substituted position while leaving the bromine atom intact for subsequent transformations. This stepwise approach is fundamental to creating highly elaborate molecules that would be challenging to assemble otherwise. Its role as a key intermediate in synthesizing biologically active compounds underscores its importance in medicinal chemistry. netascientific.com

Development of Novel Synthetic Methodologies

The unique structure of this compound has facilitated the development of new synthetic strategies, particularly those involving regioselective reactions. netascientific.comgoogle.com The ability to perform sequential cross-coupling reactions at two different positions on the same aromatic ring is a powerful methodological advancement.

A prime example is the use of its derivatives in chemoselective Sonogashira couplings. exlibrisgroup.comresearchgate.net In these reactions, an alkyne is coupled preferentially at the more reactive C-I bond. researchgate.net The remaining C-Br bond can then be subjected to a second, different coupling reaction, such as a Suzuki or Heck coupling, to introduce another distinct functional group. researchgate.net This one-pot, multi-reaction approach enhances synthetic efficiency. Furthermore, the carboxylic acid group can be converted into other functionalities, such as amides or esters, or it can undergo transformations like the Curtius rearrangement to form amines. exlibrisgroup.comresearchgate.netresearchgate.netnih.gov This versatility allows researchers to design novel and efficient pathways to target molecules. netascientific.com

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and natural products. This compound is a valuable precursor for synthesizing various heterocyclic systems, most notably substituted indoles. exlibrisgroup.comresearchgate.net

A well-documented synthetic route uses the 2-bromo-5-iodobenzoyl scaffold to produce 6-bromo-2-arylindoles. The process begins with the conversion of the benzoic acid into a derivative suitable for the Curtius rearrangement, which transforms the carboxylic acid group into an amine via an isocyanate intermediate. exlibrisgroup.comresearchgate.netnih.gov This yields a 2-iodo-5-bromoaniline derivative. This intermediate then undergoes a chemoselective Sonogashira coupling with an arylacetylene at the iodine-bearing carbon. exlibrisgroup.comresearchgate.net The final step is a fluoride-induced 5-endo-dig cyclization, which forms the indole (B1671886) ring system, selectively placing the bromine atom at the C-6 position. exlibrisgroup.comresearchgate.net This methodology highlights how this compound can be strategically employed to construct complex heterocyclic frameworks with precise control over substituent placement.

Key Synthetic Transformations and Applications

| Application Area | Key Reaction Type(s) | Intermediate(s) / Derivative(s) | Final Product Class | Reference(s) |

| Heterocycle Synthesis | Curtius Rearrangement, Sonogashira Coupling, Cyclization | 2-iodo-5-bromoaniline | 6-bromo-2-arylindoles | exlibrisgroup.comresearchgate.net |

| Multifunctional Systems | Sequential Cross-Coupling (e.g., Sonogashira, Suzuki) | Aryl- and Alkynyl-substituted Benzoates | Polysubstituted Aromatics | researchgate.net |

| Pharmaceuticals | Heck Cross-Coupling | 3-bromo-5-iodophenyl 4-fluorophenyl ketone | Thromboxane (B8750289) Receptor Antagonists | acs.org |

| Materials Science | Coupling Reactions | N/A | Organic Semiconductors, Polymers | chemimpex.comnetascientific.com |

Building Block for Multifunctionalized Aromatic Systems

The capacity to act as a versatile building block is one of the most significant attributes of this compound in organic synthesis. matrixscientific.com It is considered an aromatic functional monomer containing two distinct halogen atoms and a carboxyl group. google.com The difference in reactivity among these three groups allows for a programmed sequence of reactions to create compounds substituted with multiple, diverse functional groups. google.comgoogle.com

Chemists can leverage the C-I bond for initial palladium-catalyzed reactions, then target the C-Br bond for a second coupling, and finally modify the carboxylic acid group. This orthogonal reactivity is the cornerstone of its utility. This step-by-step modification enables the construction of highly decorated aromatic rings, which are key components in materials science for developing novel organic semiconductors and polymers, as well as in medicinal chemistry for creating complex drug candidates. chemimpex.comnetascientific.com

Role of 2 Bromo 5 Iodobenzoic Acid in Medicinal Chemistry and Drug Discovery

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The structural features of 2-bromo-5-iodobenzoic acid, specifically the presence of two different halogen atoms, allow for selective chemical transformations, such as coupling reactions, which are fundamental in building the scaffolds of modern pharmaceuticals. chemimpex.com It is a recognized starting material or intermediate in the production of a range of therapeutic agents. netascientific.comruifuchemical.com

This compound serves as a precursor in the development of novel anti-inflammatory drugs. netascientific.comchemimpex.com Research has shown its utility in creating compounds that target key mediators of inflammation. For instance, it is a starting material for synthesizing inhibitors of leukotriene C4 (LTC4) synthase, an enzyme involved in the production of leukotrienes, which are potent mediators in inflammatory diseases like asthma. google.com.pggoogle.com A patent describes the conversion of this compound methyl ester into a 2-bromo-5-cyclopropylbenzoic acid derivative, which is a key step in producing selective cyclooxygenase-2 (COX-2) inhibitors, a major class of non-steroidal anti-inflammatory drugs (NSAIDs). google.com Furthermore, derivatives of this acid are implicated in the synthesis of inhibitors for GSK-3β, a protein involved in numerous inflammatory signaling pathways. rssing.com

| Therapeutic Target | Compound Class | Reference |

| Leukotriene C4 (LTC4) Synthase | LTC4 Synthase Inhibitors | google.com.pg, google.com |

| Cyclooxygenase-2 (COX-2) | Selective COX-2 Inhibitors | google.com |

| GSK-3β | GSK-3β Inhibitors | rssing.com |

The compound is a crucial intermediate for the synthesis of potential anti-cancer agents. netascientific.comchemimpex.com Its derivatives have been explored for their antitumor activities. vulcanchem.com One study detailed the use of this compound in the synthesis of analogs designed to enhance the anti-cancer efficacy of sorafenib, a known chemotherapy drug. nih.gov It has also been used as a starting material in the synthesis of AMG-319, a compound investigated in the context of cancer treatment. rssing.com Moreover, related 2-halobenzoic acids are used to produce quinazolinones, a class of compounds that has shown a wide range of biological activities, including anti-cancer effects. researchgate.net

One of the most significant applications of this compound in recent drug discovery is its role as a key starting material for the synthesis of gliflozins, a class of drugs that inhibit the sodium-glucose co-transporter 2 (SGLT-2). thieme-connect.de These inhibitors are used to treat type 2 diabetes. thieme-connect.de

A multi-step synthesis for one such SGLT-2 inhibitor begins with the reduction of this compound using a reducing agent like lithium borohydride (B1222165) to form the corresponding alcohol. thieme-connect.de This alcohol is then chlorinated, and the resulting product undergoes O-alkylation with a phenol (B47542) derivative to yield a key intermediate on the path to the final drug molecule. thieme-connect.de Multiple patents and research articles confirm its use in the synthesis of various SGLT-2 inhibitors, including canagliflozin (B192856) and licogliflozin (B608569), highlighting its importance in this therapeutic area. thieme-connect.degoogle.comgoogle.comblogspot.comnewdrugapprovals.orggoogle.com For example, the synthesis of licogliflozin involves converting this compound into its acyl chloride derivative, 2-bromo-5-iodo-benzoyl chloride, which is then reacted with another aromatic compound in a Friedel-Crafts reaction. rssing.comnewdrugapprovals.org

Table: Synthesis Steps for an SGLT-2 Inhibitor from this compound

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Acid to Acyl Chloride | Oxalyl chloride, DMF | 2-Bromo-5-iodo-benzoyl chloride |

| 2 | Friedel-Crafts Acylation | Benzo(1,4)dioxane, AlCl₃ | (2-bromo-5-iodo-phenyl)-(2,3-dihydro-benzo thieme-connect.deCurrent time information in Bangalore, IN.dioxin-6-yl)-methanone |

This table represents a generalized pathway described in multiple sources for SGLT-2 inhibitor synthesis. rssing.comblogspot.comnewdrugapprovals.org

While direct synthesis from this compound is less documented, related 2-halobenzoic acids are important precursors for compounds with antimycobacterial activity. researchgate.net Specifically, the cascade reaction between ortho-halogen substituted benzoic acids and amidines is a prominent route to synthesize quinazolinones. researchgate.net This class of heterocyclic compounds has been shown in the literature to possess anti-tubercular (antimycobacterial) properties, making halo-benzoic acids valuable starting points in the search for new treatments for tuberculosis. researchgate.net

Halo-substituted benzoic acids are useful starting materials in the synthesis of quinolone antibacterial agents. google.com Benzoic acid and its derivatives are known to possess antibacterial properties, often acting by disrupting the bacterial cell's homeostasis. researchgate.net Studies on related halo-benzoic acid derivatives have yielded compounds with significant antibacterial potential. For example, pyrazole (B372694) derivatives synthesized from substituted benzoic acids have demonstrated potent activity against various bacterial strains, with some showing minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against Gram-positive bacteria. nih.gov Similarly, the synthesis of cinnamic and benzoic haloamides has been explored to develop new antimicrobial agents. jocpr.com The broad utility of the benzoic acid scaffold in this field indicates the potential of its halogenated derivatives, like this compound, as intermediates for novel antibacterial drugs. researchgate.netnih.govjocpr.com

Development of Antimycobacterial Agents (from related compounds)

Ligand Design in Biochemical Assays

Beyond its role as a synthetic intermediate for APIs, this compound is also employed in the design and synthesis of specific ligands for biochemical research. netascientific.comchemimpex.com These ligands are crucial tools for studying biological pathways through their interaction with enzymes and receptors. netascientific.com For instance, it has been used to synthesize a series of analogs for structure-activity relationship (SAR) studies at ionotropic glutamate (B1630785) receptors, helping researchers to understand how molecular structure affects binding and function at these important neuronal targets. nih.gov It has also been a starting point for creating orexin (B13118510) receptor modulators and inhibitors of LTC4 synthase, which are used in assays to screen for new drug candidates and to probe the function of these proteins. google.com.pggoogle.com.na The ability to selectively modify the bromine and iodine positions allows for the systematic development of new molecules to probe biological systems. tdx.cat

Enzyme Interaction Studies

The scaffold of this compound has been utilized to develop derivatives that interact with specific enzymes. A notable area of investigation involves the synthesis of hydrazide-hydrazone derivatives which have been evaluated for their interaction with cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. nih.govresearchgate.net

In a study investigating a series of novel hydrazide-hydrazones derived from 5-bromo-2-iodobenzoic acid, specific derivatives demonstrated notable interactions. nih.govresearchgate.net For instance, one derivative, compound 16 , which incorporates an indole (B1671886) scaffold, was found to be toxic to 769-P (human renal cell carcinoma) cells, an effect plausibly mediated by the inhibition of the COX-2 signaling pathway. nih.govresearchgate.net This suggests that the this compound framework can be modified to create targeted enzyme inhibitors. Halogenated benzoic acids, in general, are recognized for their potential to inhibit enzyme activity by forming stable complexes with the active site, which blocks substrate access.

| Derivative ID | Core Structure | Target Enzyme | Observed Effect | Cell Line |

|---|---|---|---|---|

| Compound 16 | 5-Bromo-2-iodobenzohydrazide with Indole Scaffold | Cyclooxygenase-2 (COX-2) | Inhibition of COX-2 mediated signalling pathway (plausible) | 769-P |

Receptor Binding and Modulation Studies

The this compound structure has also been explored as a precursor for compounds designed to bind to and modulate biological receptors. While broad statements about its use in receptor binding research are common chemimpex.comnetascientific.com, specific examples highlight its application.

One area of study involves the Ryanodine (B192298) Receptor (RyR1), a calcium channel critical for muscle function. In a study on simplified analogs of bastadin-5, a natural product that modulates the RyR1/FKBP12 complex, a methyl ester prepared from 2-azido-5-iodobenzoic acid was synthesized and tested. nih.gov This specific derivative was found to be inactive in the ryanodine binding assay. nih.gov However, another iodo-containing analog in the same study did retain some activity, demonstrating the role of such halogenated benzoic acids in probing receptor binding sites, even when a particular derivative is inactive. nih.gov

Furthermore, the investigation into hydrazide-hydrazone derivatives and their plausible inhibition of the COX-2 pathway can also be viewed as a form of receptor modulation, as COX-2 is a key node in cellular signaling. nih.govresearchgate.net The derivative 16 , with its indole scaffold, was identified as a potential modulator of this pathway. researchgate.net

Exploration of Structure-Activity Relationships (SAR) (for derivatives)

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. Research on derivatives of this compound provides clear examples of SAR exploration. A study on 14 novel hydrazide-hydrazone derivatives of 5-bromo-2-iodobenzoic acid systematically evaluated how different substituents affect antiproliferative activity against various cancer cell lines. nih.govresearchgate.net

The findings revealed that specific chemical modifications were highly influential:

Nitro Group Substitution : The introduction of a nitro group to the phenyl ring of the hydrazone moiety, as seen in compounds 7 and 9 , resulted in a very significant inhibitory effect in tumor cells with high selectivity. nih.govresearchgate.net

Chloro Substituent : Adding a chloro substituent also proved advantageous. Compound 13 showed high antiproliferative activity against both 769-P and HepG2 (human liver cancer) cell lines with satisfactory selectivity. nih.govresearchgate.net Similarly, compound 5 was noted for its high, selective, and diverse cytotoxicity against the tested cancer cell lines. nih.govresearchgate.net

Indole Scaffold : The presence of an indole scaffold appeared to be responsible for the inhibitory effect on the COX-2 pathway, as suggested by the activity of derivative 16 . nih.govresearchgate.net

Unsubstituted Phenyl Ring : In contrast, molecule 8 was characterized by a lower inhibitory effect on tumor cells, although it displayed high selectivity. researchgate.net

These results underscore how modifying the periphery of the this compound core allows for the fine-tuning of biological activity and selectivity, providing a roadmap for the design of more potent and targeted therapeutic agents. nih.govresearchgate.net

| Derivative ID | Key Structural Feature | Biological Activity Highlight | Target Cell Lines |

|---|---|---|---|

| Compound 5 | Chloro substituent | High, selective, and diverse cytotoxicity | Cancer cell lines |

| Compound 7 | Nitro group | Very significant inhibitory effect, very selective | Tumor cells |

| Compound 9 | Nitro group | Very significant inhibitory effect, very selective | Tumor cells |

| Compound 13 | Chloro substituent | High antiproliferative activity, satisfactory selectivity | 769-P, HepG2 |

| Compound 16 | Indole scaffold | Toxic, plausible COX-2 inhibition | 769-P |

| Compound 8 | (Structure not detailed in source) | Lower inhibitory effect, high selectivity | Tumor cells |

Emerging Applications and Interdisciplinary Research Involving 2 Bromo 5 Iodobenzoic Acid

Applications in Materials Science

Precursor for Organic Semiconductors and Polymers

2-Bromo-5-iodobenzoic acid is explored as a key intermediate in the creation of novel organic materials, particularly those with unique electronic properties. nih.gov The compound serves as a foundational building block for organic semiconductors and polymers. nih.gov Its defined structure is crucial for synthesizing conjugated polymers where precise regiochemistry is necessary to achieve desired electronic and photophysical properties.

The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for stepwise polymerization or functionalization. For instance, the more reactive C-I bond can be selectively coupled first (e.g., via Sonogashira or Suzuki coupling), followed by a second coupling reaction at the C-Br site. This stepwise approach is essential for producing well-defined, non-random copolymers and complex molecular architectures that are the basis of advanced organic electronic devices. Isomers and related halogenated benzoic acids are explicitly used as precursors for organic semiconductors integral to organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Development of Advanced Materials with Tailored Properties

The incorporation of this compound and its isomers into larger molecular frameworks is a strategy for developing advanced materials with highly tailored properties. nycu.edu.tw For example, its isomer, 5-bromo-2-iodobenzoic acid, is employed in the preparation of novel polymers to enhance characteristics such as thermal stability and chemical resistance. scirp.org

Research has demonstrated that coordination polymers can be constructed using halogenated benzoic acids. In one notable study, the related isomer 3-bromo-5-iodobenzoic acid was used to synthesize a uranyl coordination polymer. sigmaaldrich.comcdhfinechemical.com The resulting material formed a one-dimensional coordination polymer that was further assembled into a three-dimensional network, and its luminescent and vibrational properties were explored. sigmaaldrich.combldpharm.com This highlights a key principle: using specifically functionalized building blocks like this compound enables the rational design of materials with predictable structures and desirable physical properties, such as luminescence, which are critical for sensors and other optical applications.

| Material Type | Precursor Role of Halogenated Benzoic Acids | Resulting Properties/Applications |

| Organic Semiconductors | Building block for conjugated polymer chains. | Essential for OLEDs and OPVs. nih.gov |

| Advanced Polymers | Monomer unit in polymerization reactions. | Enhanced thermal stability and chemical resistance. scirp.org |

| Coordination Polymers | Organic ligand to link metal centers. | Tailored luminescent and vibrational properties for sensors. sigmaaldrich.combldpharm.com |

Supramolecular Chemistry and Crystal Engineering

The carboxylic acid, bromo, and iodo substituents on the this compound molecule are all capable of participating in non-covalent interactions, making the compound a powerful tool in crystal engineering and the design of self-assembling supramolecular systems.

Design of Hydrogen-Bonded Frameworks

The carboxylic acid group is a primary and highly reliable driver of self-assembly. Like other benzoic acids, this compound is expected to form robust and predictable hydrogen-bonded dimers. In these arrangements, the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule engage in strong O–H⋯O hydrogen bonds, creating a cyclic synthon. This interaction is fundamental in the crystal engineering of carboxylic acids. bldpharm.com

Studies involving various bromo- and iodo-substituted benzoic acids have confirmed that the carboxylic acid/amino-pyrimidine synthon is consistently the primary interaction responsible for the initial assembly of molecules into larger architectures. researchgate.net This demonstrates the dominance and reliability of the hydrogen bond in directing the primary structure of supramolecular networks derived from benzoic acids.

Halogen Bonding Interactions in Self-Assembly

Beyond hydrogen bonding, the bromine and iodine atoms of this compound act as powerful halogen bond donors. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a nitrogen or oxygen atom. This interaction is increasingly utilized as a precise tool for constructing complex supramolecular architectures. researchgate.net

Research on cocrystals formed between iodo- or bromo-substituted benzoic acids and nitrogen-containing compounds has shown that halogen bonds play a critical supporting role in organizing hydrogen-bonded motifs into extended one- and two-dimensional networks. researchgate.net A study involving 3-bromo-5-iodobenzoic acid and uranyl centers revealed the formation of bifurcated halogen bonds, where the iodine and bromine atoms interact with the uranyl oxo atoms to assemble 1D chains into a 3D supramolecular network. sigmaaldrich.combldpharm.com This was a notable discovery, representing the first observation of such an interaction in a uranyl hybrid material. sigmaaldrich.com The directionality and strength of these halogen bonds provide a secondary level of control, allowing for the precise engineering of crystal packing and the fabrication of complex solid-state structures. researchgate.net

| Halogen Bond Interaction | Bond Distance (Å) | C-X⋯N Angle (°) | Role in Supramolecular Assembly |

| I⋯N | 2.812 - 3.004 | 170.7 - 178.1 | Links primary motifs into 1D and 2D extended architectures. researchgate.net |

| Br⋯N | 2.812 - 3.004 | 170.7 - 178.1 | Plays a structural supporting role in network formation. researchgate.net |

| I⋯O | 3.265 | - | Connects molecular units into larger supermolecules. researchgate.net |

Environmental Chemistry Studies

Halogenated aromatic compounds are of significant interest in environmental chemistry due to their widespread industrial use and potential persistence in the environment. scirp.org While specific environmental fate and degradation studies on this compound are not extensively documented in public literature, it is utilized by researchers to investigate the behavior of halogenated compounds in environmental systems to better understand pollution and potential remediation strategies. chemimpex.com

General studies on related halogenated benzoic acids provide insight into their potential environmental impact. For instance, the toxicity of halogenated benzoic acids to aquatic organisms like the alga Pseudokirchneriella subcapitata has been shown to be directly related to the compound's hydrophobicity. nih.govresearchgate.net This suggests that the lipophilicity of this compound would be a key parameter in assessing its environmental risk. Furthermore, the degradation of some halogenated aromatic compounds by microorganisms has been observed. Research involving other brominated benzoic acid derivatives has indicated that they can be involved in the bacterial degradation of organic pollutants, and certain photoheterotrophic bacteria are capable of anaerobically degrading halogenated benzoic acids. scirp.org These findings suggest that bioremediation could be a potential pathway for the removal of such compounds from the environment, although specific pathways for this compound remain a subject for further investigation.

Investigation of Halogenated Compound Behavior in Environmental Systems

This compound serves as a significant subject in environmental science for studying the behavior of halogenated compounds in various environmental matrices. chemimpex.comnetascientific.com The stability and reactivity of this compound make it a suitable model for gaining insights into reaction mechanisms and the general conduct of such substances in the environment. chemimpex.comnetascientific.com Halogenated aromatic hydrocarbons are noted for their stability against degradation, which is attributed to their resonance energy and the inert nature of the carbon-halogen, carbon-hydrogen, and carbon-carbon bonds. scirp.org This inherent stability often leads to their widespread distribution and accumulation in terrestrial and aquatic ecosystems and organisms. scirp.org

The environmental presence of halogenated compounds is not solely from industrial sources; numerous chlorinated, brominated, and iodinated organic compounds occur naturally. nih.gov For instance, brominated natural products are commonly found in marine environments, and certain algae are known to accumulate high levels of iodine. nih.gov Research into compounds like this compound contributes to a broader understanding of pollution and informs the development of potential remediation strategies. chemimpex.comnetascientific.com The study of its behavior helps to characterize the environmental fate of a class of compounds that includes persistent pollutants. scirp.org

Bioremediation Research

Bioremediation utilizes the metabolic capabilities of microorganisms to break down, transform, or accumulate environmental pollutants into less harmful substances. wikipedia.orgnih.gov This approach is considered a viable technology for addressing organic pollutants, including halogenated aromatic compounds, which are often resistant to degradation. scirp.orgnih.gov The focus of bioremediation research is to harness and enhance the natural processes of microbial xenobiotic metabolism. wikipedia.org

While specific bioremediation studies on this compound are not extensively detailed in the provided results, research on analogous compounds provides significant insights into its potential microbial degradation pathways. The anaerobic degradation of halogenated benzoic acids, including brominated and iodinated isomers, has been observed in various environmental settings. oup.comnih.gov

Research has demonstrated that microbial consortia from sediments and soils can degrade halogenated benzoic acids. oup.comnih.gov For instance, denitrifying enrichment cultures have shown the ability to utilize brominated and iodinated benzoic acids as a source of carbon and energy. oup.comnih.gov In these studies, the degradation of the halogenated compounds was coupled with the reduction of nitrate, and the removal of the halogen was found to be a key step in the metabolic process. oup.comnih.gov The position of the halogen substituent on the benzoic acid ring was found to be a specific factor in the activity of the microbial cultures. oup.comnih.gov

Furthermore, photoheterotrophic bacteria, such as Rhodopseudomonas palustris, have been identified that can anaerobically degrade halogenated benzoic acids. oup.com Some strains have demonstrated the ability to dehalogenate bromobenzoic acids when grown on a suitable carbon source. oup.com The enzymatic cleavage of the carbon-halogen bond is a critical step in the degradation of these compounds. mdpi.com The study of such microbial processes is essential for developing effective biological strategies to clean up sites contaminated with halogenated aromatic pollutants. scirp.org

Mechanistic Investigations of Reactions Involving 2 Bromo 5 Iodobenzoic Acid

2-Bromo-5-iodobenzoic acid's unique structure, featuring two different halogen atoms and a carboxylic acid group, makes it a valuable substrate for studying various reaction mechanisms in organic chemistry. chemimpex.comchemimpex.com Its stability and reactivity profile are ideal for providing insights into the behavior of halogenated compounds in chemical transformations. chemimpex.com

Conclusion and Future Research Directions for 2 Bromo 5 Iodobenzoic Acid Research

Summary of Current Research Landscape

2-Bromo-5-iodobenzoic acid has established itself as a crucial building block in organic synthesis, primarily serving as a versatile intermediate for creating more complex molecules. mdpi.comgoogle.com Its significance is particularly pronounced in the pharmaceutical and agrochemical industries. mdpi.comwiley-vch.de The presence of two distinct halogen atoms, bromine and iodine, at the 2 and 5 positions respectively, along with a carboxylic acid group, imparts a unique reactivity profile to the molecule. mdpi.com This allows for selective functionalization, making it a valuable precursor in the synthesis of a variety of compounds.